molecular formula C44H80N2O4 B14291215 N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide CAS No. 128534-85-0

N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide

Cat. No.: B14291215
CAS No.: 128534-85-0
M. Wt: 701.1 g/mol
InChI Key: QNDJPQXWHHQUJY-UHFFFAOYSA-N
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Description

N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide is a chemical compound known for its unique structure and properties It is a derivative of benzene-1,3-dicarboxamide, where the amide groups are substituted with 12-hydroxyoctadecyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 12-hydroxyoctadecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Activation of Benzene-1,3-Dicarboxylic Acid: The carboxylic acid groups are activated using reagents such as thionyl chloride or carbodiimides.

    Amidation Reaction: The activated benzene-1,3-dicarboxylic acid is then reacted with 12-hydroxyoctadecylamine in the presence of a base, such as triethylamine, to form the amide bonds.

Industrial Production Methods

In an industrial setting, the production of N1,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:

    Continuous Flow Reactors: To ensure consistent product quality and efficient production.

    Purification Steps: Techniques such as recrystallization or chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while substitution reactions can produce ethers or esters.

Scientific Research Applications

N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it useful in studying lipid interactions and membrane dynamics.

    Industry: Used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide involves its interaction with molecular targets such as proteins and lipids. The hydroxyl and amide groups can form hydrogen bonds and other interactions, influencing the compound’s behavior in biological systems. The long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane properties and dynamics.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(12-hydroxyoctadecyl)isophthalamide: Similar structure but with different substitution patterns on the benzene ring.

    N,N’-Bis(12-hydroxyoctadecyl)terephthalamide: Another isomer with the amide groups in different positions.

Uniqueness

N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide is unique due to its specific substitution pattern, which influences its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

128534-85-0

Molecular Formula

C44H80N2O4

Molecular Weight

701.1 g/mol

IUPAC Name

1-N,3-N-bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C44H80N2O4/c1-3-5-7-23-32-41(47)34-25-19-15-11-9-13-17-21-27-36-45-43(49)39-30-29-31-40(38-39)44(50)46-37-28-22-18-14-10-12-16-20-26-35-42(48)33-24-8-6-4-2/h29-31,38,41-42,47-48H,3-28,32-37H2,1-2H3,(H,45,49)(H,46,50)

InChI Key

QNDJPQXWHHQUJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCCNC(=O)C1=CC(=CC=C1)C(=O)NCCCCCCCCCCCC(CCCCCC)O)O

Origin of Product

United States

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